molecular formula C23H33BN2O8 B12956517 (4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

(4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No.: B12956517
M. Wt: 476.3 g/mol
InChI Key: ZLYHCNPCGSFLGW-UHFFFAOYSA-N
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Description

(4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a complex organic compound that features multiple tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also contains a boronic acid moiety, which is known for its versatility in forming stable covalent bonds with diols, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves multiple steps. One common approach is to start with an indole derivative, which undergoes sequential Boc protection of the amine groups. The boronic acid functionality is then introduced through a palladium-catalyzed borylation reaction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate, with temperatures maintained around room temperature to 50°C .

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while deprotection of the Boc groups can expose the underlying amine functionalities for further reactions .

Scientific Research Applications

(4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid involves its ability to form stable covalent bonds with diols and other nucleophiles. This property is leveraged in various applications, including the inhibition of enzymes that contain serine or threonine residues in their active sites. The Boc groups serve as protective groups that can be selectively removed to expose reactive amine functionalities, allowing for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple Boc protecting groups and a boronic acid moiety.

Properties

Molecular Formula

C23H33BN2O8

Molecular Weight

476.3 g/mol

IUPAC Name

[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

InChI

InChI=1S/C23H33BN2O8/c1-21(2,3)32-18(27)25-15-11-10-12-16(14(15)13-17(25)24(30)31)26(19(28)33-22(4,5)6)20(29)34-23(7,8)9/h10-13,30-31H,1-9H3

InChI Key

ZLYHCNPCGSFLGW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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